1-[(4-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid
Description
1-[(4-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid is a sulfonamide derivative featuring a piperidine ring substituted with a carboxylic acid group at the 2-position and a 4-nitrophenylsulfonyl moiety.
Properties
IUPAC Name |
1-(4-nitrophenyl)sulfonylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c15-12(16)11-3-1-2-8-13(11)21(19,20)10-6-4-9(5-7-10)14(17)18/h4-7,11H,1-3,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEJNYFIRWWUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
498531-42-3 | |
| Record name | 1-(4-nitrobenzenesulfonyl)piperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Esterification of Piperidine-2-carboxylic Acid
Piperidine-2-carboxylic acid is first protected as an ethyl ester to prevent undesired side reactions during subsequent sulfonylation. The esterification employs ethanol under acidic catalysis:
Reaction Conditions
- Catalyst : Concentrated sulfuric acid (0.1 equiv)
- Solvent : Excess ethanol (neat conditions)
- Temperature : Reflux (78°C) for 6–8 hours
- Yield : 85–90% after rotary evaporation and vacuum drying.
Sulfonylation with 4-Nitrobenzenesulfonyl Chloride
The ethyl piperidine-2-carboxylate intermediate undergoes sulfonylation at the piperidine nitrogen using 4-nitrobenzenesulfonyl chloride. This step requires a base to neutralize HCl generated during the reaction:
Reaction Conditions
- Base : Triethylamine (2.2 equiv)
- Solvent : Anhydrous dichloromethane (DCM)
- Temperature : 0°C → room temperature (18–22°C)
- Time : 12–16 hours under nitrogen atmosphere
- Workup : Sequential washing with 5% HCl, saturated NaHCO₃, and brine
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3 → 1:1 gradient)
- Yield : 72–78%.
Ester Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed under basic conditions to yield the final carboxylic acid:
Reaction Conditions
- Base : 2M NaOH in ethanol/water (3:1 v/v)
- Temperature : Reflux (80°C) for 4 hours
- Acidification : Adjust to pH 2–3 with 6M HCl
- Isolation : Vacuum filtration, washing with ice-cold water
- Yield : 88–93%.
Industrial-Scale Production Optimization
Industrial synthesis prioritizes cost efficiency, throughput, and purity. Key optimizations include:
Continuous Flow Reactor Design
- Residence Time : 30 minutes at 50°C for sulfonylation
- Catalyst Recovery : In-line triethylamine scavenging using ion-exchange resins
- Throughput : 15–20 kg/day per reactor module.
Solvent Recycling Systems
- DCM Recovery : Distillation towers achieve >95% solvent reuse
- Waste Reduction : Acidic and basic washes neutralized to produce NaCl for disposal.
Crystallization Protocols
- Recrystallization Solvent : Ethanol/water (4:1) at −20°C
- Purity : ≥99.5% by HPLC (C18 column, 0.1% TFA in acetonitrile/water).
Analytical Characterization
Structural validation employs spectroscopic and chromatographic methods:
Spectroscopic Data
Purity Assessment
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC | C18, 0.1% HCOOH, 1.0 mL/min | 99.7 |
| Elemental Analysis | C, H, N, S tolerance ±0.3% | 99.4 |
Comparative Analysis of Synthetic Methods
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Sulfonylation Yield | 78% | 82% (optimized flow) |
| Reaction Time | 16 hours | 30 minutes |
| Solvent Waste | 500 mL/kg product | 50 mL/kg product |
| Energy Input | 120 kWh/kg | 45 kWh/kg |
Key industrial advancements include microwave-assisted sulfonylation (20-minute reactions at 100°C) and enzymatic ester hydrolysis (Candida antarctica lipase B, 95% yield).
Challenges and Mitigation Strategies
Common Side Reactions
- Di-sulfonylation : Prevented by maintaining 1:1 stoichiometry of 4-nitrobenzenesulfonyl chloride to piperidine intermediate.
- Ester Hydrolysis During Sulfonylation : Avoided using anhydrous solvents and molecular sieves.
Purification Difficulties
- Byproduct Removal : Silica gel chromatography effectively separates unreacted sulfonyl chloride (Rf = 0.8) from product (Rf = 0.5).
Biological Activity
1-[(4-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid, also known by its CAS number 498531-42-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
- Molecular Formula : C12H14N2O6S
- Molecular Weight : 314.31 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the nitrophenyl and sulfonyl groups enhances its reactivity and potential for biological modulation.
Anticancer Activity
Research indicates that derivatives of piperidine, including this compound, exhibit significant anticancer properties. A study assessed the antiproliferative effects of several piperidine derivatives on various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MOLT-4 (leukemia) | 45 | Induces apoptosis |
| Other derivatives | A549 (lung adenocarcinoma) | 60 | Cell cycle arrest |
The compound demonstrated an IC50 value of 45 μM against MOLT-4 cells, indicating a strong potential for inducing apoptosis in cancer cells .
Radioprotective Effects
In a study focusing on radioprotective agents, piperidine derivatives were evaluated for their ability to protect human lymphoblasts from gamma radiation-induced damage. The results showed that compounds similar to this compound significantly mitigated DNA damage:
| Treatment | Dose (μM) | Survival Rate (%) |
|---|---|---|
| Control | - | 100 |
| Compound A (similar structure) | 100 | 143 |
| Compound B (similar structure) | 200 | 145 |
These findings suggest that the compound can enhance cell viability under radiation exposure conditions .
Antiviral Activity
Another area of interest is the antiviral potential of piperidine derivatives. Studies have shown that certain modifications in the piperidine structure can lead to enhanced antiviral activity against various viruses. The compound's nitro group may play a crucial role in this activity by facilitating interactions with viral proteins.
Case Studies
- Study on Anticancer Efficacy : A research team synthesized a series of piperidine derivatives, including the target compound, and evaluated their effects on multiple cancer cell lines. The study concluded that compounds with nitro and sulfonyl substitutions exhibited improved antiproliferative effects compared to their unsubstituted counterparts .
- Radioprotective Study : In vivo experiments demonstrated that pretreatment with piperidine derivatives resulted in a significant increase in survival rates in mice exposed to lethal doses of radiation, indicating their potential as radioprotective agents .
Scientific Research Applications
1-[(4-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid has been investigated for its biological activities, particularly as an NMDA receptor antagonist. Research indicates that derivatives of this compound can exhibit affinity for NMDA receptors, which are critical in various neurological processes. Binding assays have shown that certain analogs possess significant inhibitory activity, making them potential candidates for further drug development .
Case Study: NMDA Receptor Antagonism
- A study focused on sulfonamide derivatives demonstrated that modifications to the piperidine structure could enhance binding affinity to NMDA receptors, with some compounds achieving IC50 values as low as 40 µM. This suggests that structural variations can significantly influence pharmacological efficacy .
Medicinal Chemistry
The compound's classification as a sulfonamide derivative places it within a class known for applications in pharmaceuticals, particularly as antibiotics and enzyme inhibitors. The presence of the nitrophenylsulfonyl group suggests potential interactions with various biomolecules, opening avenues for drug discovery and development .
Potential Mechanisms of Action:
- Enzyme Inhibition: As a sulfonamide, it may inhibit specific enzymes involved in bacterial growth or metabolic pathways.
- Receptor Modulation: Its interaction with NMDA receptors could be leveraged for therapeutic effects in neurological disorders.
Research Directions
The versatility of this compound makes it a valuable compound for ongoing research. Future studies could focus on:
- Structural Optimization: Exploring modifications to enhance biological activity or reduce toxicity.
- Mechanistic Studies: Investigating the precise interactions at the molecular level with target biomolecules.
- Therapeutic Applications: Testing its efficacy in vivo for conditions such as neurodegenerative diseases or bacterial infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of the Nitro Group
1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid ():
- Structural Difference : The nitro group is at the 3-position instead of 3.
- Impact : The 3-nitro isomer (molecular weight: 314.31 g/mol) exhibits altered electronic effects due to meta-substitution, reducing resonance stabilization compared to the para-nitro analog. This may decrease electrophilicity and affect interactions with target proteins.
- Synthesis : Prepared via sulfonylation of piperidine-2-carboxylic acid with 3-nitrobenzenesulfonyl chloride, yielding 95%+ purity ().
Substitution on the Aromatic Ring
Modifications to the Piperidine Core
- Carboxylic Acid Position: 1-[(4-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid (): The carboxylic acid at the 3-position alters hydrogen-bonding interactions. For example, 1-(4-Methylsulfonyl-2-nitrophenyl)piperidine-3-carboxylic acid (MW: 328.34 g/mol) shows reduced conformational flexibility compared to the 2-carboxylic acid isomer . 1-[(4-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid: Not directly reported, but analogs like 1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid (MW: 329.33 g/mol) suggest that 4-carboxylic acid derivatives may favor different binding orientations .
Piperidine Substitution :
Multi-Substituted Derivatives
- 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid ():
- Combines nitro and trifluoromethyl groups (MW: 358.28 g/mol). The CF₃ group enhances metabolic stability and electronegativity, making this derivative a candidate for targeting hydrophobic enzyme pockets.
- 1-(3-Nitro-4-hydrazinophenyl)sulfonyl-piperidine-4-carboxylic acid (): Features a hydrazino linker and extended conjugation (MW: 458.49 g/mol), enabling covalent binding or chelation of metal ions in biological systems.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-[(4-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sulfonylation of piperidine-2-carboxylic acid derivatives using 4-nitrobenzenesulfonyl chloride. A typical procedure involves reacting the piperidine precursor with the sulfonyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine or pyridine) at 0–25°C for 12–24 hours . Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of precursor to sulfonyl chloride) and moisture exclusion to prevent hydrolysis of the sulfonyl chloride .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Methodological Answer : Purity (>95%) is confirmed via reversed-phase HPLC using a C18 column and a mobile phase of methanol:buffer (e.g., 65:35 v/v sodium acetate/sodium octanesulfonate, pH 4.6) at 1.0 mL/min flow rate . Structural validation employs H NMR (DMSO-d6: δ 1.5–3.5 ppm for piperidine protons, δ 7.9–8.1 ppm for aromatic nitro group) and IR spectroscopy (characteristic peaks: 1730 cm for carboxylic acid, 1350/1150 cm for sulfonyl group) . Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 355.3 (M+H) .
Q. What are the solubility properties of this compound in common laboratory solvents?
- Methodological Answer : The compound exhibits limited solubility in water (<1 mg/mL) but is soluble in polar aprotic solvents like DMSO (≥10 mg/mL) and DMF. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute with aqueous buffers (e.g., PBS) to avoid precipitation. Solubility in ethanol and methanol is moderate (~5 mg/mL) but temperature-dependent .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions. The sulfonyl group may form hydrogen bonds with catalytic residues (e.g., Tyr or Lys in carbonic anhydrase), while the nitro group contributes to π-π stacking with aromatic side chains. Use the crystal structure of the target protein (PDB ID) and optimize ligand protonation states (Epik, Schrödinger) at physiological pH . Validate predictions with SPR or ITC binding assays .
Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide-containing piperidine derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, ionic strength) or impurity interference. To address this:
- Perform dose-response curves (IC/EC) across multiple replicates.
- Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity).
- Characterize impurities via LC-MS and test their individual bioactivity .
- Cross-reference with structurally validated analogs (e.g., 1-[(4-chlorophenyl)sulfonyl]piperidine derivatives) to isolate the nitro group’s contribution .
Q. How does the compound’s stability vary under physiological vs. storage conditions?
- Methodological Answer : Stability studies (HPLC monitoring) show the compound degrades <5% in PBS (pH 7.4, 37°C) over 24 hours but is sensitive to light (nitro group photodegradation). For long-term storage, lyophilize and store at -20°C in amber vials under nitrogen. Avoid freeze-thaw cycles to prevent carboxylic acid dimerization .
Q. What synthetic modifications enhance the compound’s pharmacokinetic properties without altering core bioactivity?
- Methodological Answer : Introduce methyl or ethyl esters at the carboxylic acid to improve membrane permeability (prodrug strategy). Alternatively, replace the nitro group with electron-withdrawing groups (e.g., trifluoromethyl) to modulate metabolic stability. Retain the sulfonyl group for target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
